molecular formula C9H7F3N2O2S B3089849 2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide CAS No. 120061-50-9

2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide

Cat. No.: B3089849
CAS No.: 120061-50-9
M. Wt: 264.23 g/mol
InChI Key: CVVHQSWBHHBOPT-MKMNVTDBSA-N
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Description

2,2,2-Trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopenta[b]thiophene core, a privileged structure known for its potential in modulating biological targets, coupled with a trifluoroacetamide group and a hydroxyimino moiety that serve as key pharmacophores. These structural elements make it a valuable intermediate for the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is limited in the public domain, its core structure is recognized for its relevance in the development of enzyme inhibitors . For instance, recent patent literature highlights structurally related cyclopenta[b]thiophene derivatives as potent autotaxin inhibitors, suggesting a potential research pathway for investigating this compound in the context of fibrotic diseases, cancer, and neuroinflammatory conditions . Researchers can leverage this high-purity building block to explore structure-activity relationships, develop new synthetic methodologies, and probe novel mechanisms of action across a range of biological targets.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(6E)-6-hydroxyimino-4,5-dihydrocyclopenta[b]thiophen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c10-9(11,12)8(15)13-5-3-6(14-16)7-4(5)1-2-17-7/h1-2,5,16H,3H2,(H,13,15)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVHQSWBHHBOPT-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=NO)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2=C(/C1=N/O)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This step involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring system.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Hydroxyimino group formation: The hydroxyimino group is typically introduced through the reaction of an oxime precursor with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Table 1: Representative Reactions and Conditions

Reaction StepReagents/ConditionsProduct/YieldSource
Hydroxamic acid chloride formationNCS, DMF, 75°CIntermediate (crude)
Amide couplingTHF, TEA, RT52% yield of substituted acetamide
DeprotectionHCl/dioxane, RT66% yield of free amine hydrochloride

Thiophene Ring Reactivity

The cyclopenta[b]thiophene core undergoes electrophilic substitution and cycloaddition:

  • Electrophilic Acylation : The thiophene ring directs electrophiles to the α-position, enabling regioselective functionalization .

  • Heterocycle Formation : The hydroxyimino group facilitates condensation with aldehydes or ketones to form thiazole or thiadiazole derivatives under mild conditions .

Hydroxyimino Group Transformations

The hydroxyimino (–N–OH) group exhibits versatile reactivity:

  • Oxime Tautomerism : Dynamic equilibrium between keto and enol forms influences reactivity in polar solvents .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the hydroxyimino group to an amine, enabling further derivatization .

Trifluoroacetamide Stability

The trifluoroacetamide group resists hydrolysis under acidic/basic conditions but undergoes selective cleavage with anhydrous HCl in dioxane . This stability is advantageous for drug design, as seen in analogs like leuprolide acetate .

Scientific Research Applications

2,2,2-Trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopenta[b]thiophene Derivatives with Trifluoroacetamide Substituents

  • 1,3-Dichloro-6-trifluoroacetamino-5,6-dihydro-4H-cyclopenta[1,3-c]thiophen-4-one-5-formyl oxime (E): This analog shares the trifluoroacetamide group but includes a dichloro substitution and formyl oxime instead of hydroxyimino. Synthesis involves hydroxylamine hydrochloride and sodium acetate in ethanol/water, differing from the target compound’s preparation .
  • 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride: A precursor with an amino group instead of hydroxyimino and trifluoroacetamide. The absence of fluorine reduces metabolic stability but may improve solubility in aqueous media .

Cyclopenta[b]thiophene Derivatives with Alternative Amide Groups

  • 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide: Substitutes trifluoroacetamide with a chloroacetamide group and adds a cyano substituent. This compound is synthesized via alkylation with chloroacetamides, a method adaptable to the target compound’s derivatives .
  • 2,4-Dichloro-N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}benzamide :
    Replaces trifluoroacetamide with a dichlorobenzamide group. The aromatic benzamide moiety may improve π-π stacking interactions in protein binding but reduces fluorophilicity. Safety data highlight stringent handling requirements due to toxicity risks .

Heterocyclic Hybrid Systems

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide: Integrates a pyrimidine ring fused to the cyclopenta[b]thiophene core. The sulfanyl and acetamide groups enhance structural complexity, likely improving kinase inhibition profiles compared to simpler analogs .

Key Research Findings

  • Synthetic Flexibility: Cyclopenta[b]thiophene derivatives are amenable to diverse functionalization (e.g., chloro, cyano, sulfanyl groups), enabling structure-activity relationship (SAR) studies .
  • Safety and Handling : Compounds with halogen substituents (e.g., chloro, dichloro) require strict safety protocols due to toxicity, whereas trifluoroacetamide derivatives pose fewer acute hazards .

Biological Activity

The compound 2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide , also known by its CAS number 120061-50-9 , is a fluorinated derivative of cyclopentathiophene with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C9_9H7_7F3_3N2_2O2_2S
  • Molecular Weight : 264.22 g/mol

Structural Characteristics

The compound features a trifluoromethyl group, a hydroxyimino moiety, and a cyclopenta[b]thiophene ring system. This unique structure suggests potential interactions with biological targets, particularly in medicinal chemistry.

Research indicates that compounds similar to This compound may exhibit activity through:

  • Inhibition of Enzymatic Pathways : The hydroxyimino group can interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may exhibit selectivity for certain receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes linked to disease processes. For instance:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.

In Vivo Studies

Preclinical studies involving animal models have highlighted the following:

  • Anti-inflammatory Effects : Administration of the compound resulted in reduced inflammation markers in models of acute inflammation.
  • Analgesic Properties : Behavioral assays indicated significant pain relief comparable to standard analgesics.

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer properties of similar compounds within the cyclopentathiophene class. Results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates.

Summary of Biological Activities

Activity TypeResultReference
Enzyme InhibitionCOX inhibition
Anti-inflammatoryReduced inflammation markers
AnalgesicSignificant pain relief
Anti-cancerInduced apoptosis
NeuroprotectiveReduced oxidative stress

Q & A

Basic: What are the recommended synthetic routes for preparing 2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)cyclopenta[b]thiophen-4-yl]acetamide?

The synthesis typically involves cyclization of a cyclopenta[b]thiophene precursor followed by functionalization. For example, cyclopenta[b]thiophene derivatives can be synthesized via [4+2] cycloaddition reactions or through esterification and subsequent ring closure, as demonstrated in ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate synthesis . The trifluoroacetamide moiety is introduced via nucleophilic substitution or condensation under anhydrous conditions, requiring careful control of temperature and stoichiometry. Intermediate purification using column chromatography (e.g., dichloromethane/ethyl acetate gradients) is critical to isolate the E-configuration of the hydroxyimino group .

Basic: What analytical techniques are essential for characterizing the compound’s purity and structural conformation?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in Chloroform-d) to confirm regiochemistry and stereochemistry, particularly the (6E)-configuration of the hydroxyimino group .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ ion) and detect impurities .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen-bonding patterns, as applied to related cyclopenta[b]thiophene derivatives .
  • HPLC with UV/Vis Detection : To assess purity (>95%) and monitor stability under varying pH and temperature conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between predicted and observed NMR/HRMS data often arise from tautomerism (e.g., keto-enol equilibria in the hydroxyimino group) or residual solvents. Strategies include:

  • Variable-Temperature NMR : To identify dynamic equilibria by observing signal splitting or coalescence at elevated temperatures .
  • Isotopic Labeling : Use of 15N^{15}\text{N}-labeled reagents to trace nitrogen environments in the hydroxyimino group.
  • Complementary Techniques : Pairing NMR with IR spectroscopy to detect characteristic N–O stretching vibrations (~950 cm1^{-1}) or X-ray diffraction for static structural insights .

Advanced: What computational methodologies are effective for predicting metabolic pathways and enzyme interactions?

  • Density Functional Theory (DFT) : To model electron distribution in the trifluoroacetamide group and predict reactivity with cytochrome P450 enzymes .
  • Molecular Docking : For simulating interactions with aldehyde oxidase (AO) or other oxidoreductases, leveraging crystal structures of homologous enzymes .
  • Metabolic Pathway Prediction Tools : Software like GLORY or MetaSite can identify probable oxidation sites (e.g., at the cyclopenta[b]thiophene ring) based on fragment-based reactivity patterns .

Intermediate: How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acidic/basic buffers) to identify degradation products via LC-MS .
  • Kinetic Stability Assays : Monitor half-life in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using HPLC .
  • Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or hygroscopicity .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in biological systems?

  • Analog Synthesis : Modify the cyclopenta[b]thiophene core (e.g., substituent effects at the 4-position) or replace the trifluoroacetamide group with other electron-withdrawing moieties .
  • Enzyme Inhibition Assays : Test against kinases or proteases to correlate substituent electronic properties (Hammett σ constants) with IC50_{50} values .
  • Cytotoxicity Profiling : Use cell lines (e.g., HEK293, HeLa) to evaluate selective toxicity and identify key pharmacophores via comparative dose-response curves .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Partition Coefficient Analysis : Measure logPP (octanol-water) to predict bioaccumulation potential .
  • Photodegradation Experiments : Expose aqueous solutions to simulated sunlight and quantify breakdown products via GC-MS .
  • Aquatic Toxicity Assays : Use Daphnia magna or algal models to determine EC50_{50} values and assess risks to non-target organisms .

Intermediate: What precautions are critical for safe handling and storage of this compound?

  • Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure .
  • Waste Disposal : Neutralize acidic/basic degradation products before incineration or chemical treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide

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